molecular formula C18H20N2O5 B7088095 N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide

Cat. No.: B7088095
M. Wt: 344.4 g/mol
InChI Key: NTAXOVGZACRSLX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a dioxino ring fused to a pyridine ring, and is substituted with a dimethoxyphenyl group and an ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-4-20(12-5-6-14(22-2)15(9-12)23-3)18(21)13-10-16-17(11-19-13)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAXOVGZACRSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=NC=C3C(=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as 2,3-dihydroxy-1,4-dioxane, under acidic conditions to form the dioxino ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial synthesis may also involve the use of continuous flow reactors to ensure consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-2-(8-ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)acetamide
  • Thienopyridine derivatives

Uniqueness

N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the presence of the dioxino ring fused to the pyridine ring and the dimethoxyphenyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

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